molecular formula C21H26O6 B070245 Myrislignan CAS No. 171485-39-5

Myrislignan

Cat. No.: B070245
CAS No.: 171485-39-5
M. Wt: 374.4 g/mol
InChI Key: ULZFTGWWPHYLGI-RBZFPXEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Myrislignan, a natural compound isolated from Myristica fragrans Houtt, has been found to target several key proteins and pathways in cells. It primarily targets the extracellular signal-regulated kinase (ERK) and NF-kB signalling pathway . ERK is a key player in the regulation of cell functions such as proliferation and differentiation . NF-kB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Mode of Action

This compound interacts with its targets, leading to significant changes in cellular processes. It inhibits the phosphorylation of ERK by suppressing mitochondrial function . This leads to the downregulation of the nuclear factor of activated T cells 1 (NFATc1) signaling . Furthermore, it attenuates inflammation in murine macrophage cells through inhibition of NF-kB signalling pathway activation .

Biochemical Pathways

This compound affects several biochemical pathways. It impacts the oxidation-reduction process in Toxoplasma gondii, leading to an upregulation of ROS activity and disruption of the oxidant-antioxidant homeostasis of tachyzoites . It also affects the mitogen-activated protein kinase (MAPK) and nuclear factor-κB pathways .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in mice. After a single oral administration of 200 mg/kg or intraperitoneal administration of 50 mg/kg, the bioavailability (F) of orally administered this compound was found to be only 1.97% of the bioavailability of intraperitoneally administered this compound . This suggests that the route of administration significantly impacts the bioavailability of this compound.

Result of Action

The action of this compound results in significant molecular and cellular effects. It induces redox imbalance and activates autophagy in Toxoplasma gondii . It also inhibits osteoclast differentiation and associated bone resorption by significantly decreasing osteoclastic gene expression . In A549 cells, this compound has been shown to induce apoptosis and cell cycle arrest .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the internal redox environment of a cell can impact the effectiveness of this compound. In an environment of imbalanced internal redox system caused by this compound, there is an upregulation of ROS activity . This suggests that the cellular environment plays a crucial role in the action and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Myrislignan interacts with various enzymes and proteins. It has been found that hydroxylation and demethylation are the major metabolic pathways for this compound metabolism in vitro and in vivo, respectively. Recombinant cytochrome P450s (CYPs) screening revealed that CYP3A4 and CYP3A5 play a crucial role in the metabolism of this compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to induce redox imbalance and activate autophagy in Toxoplasma gondii . In addition, it has been shown to inhibit the proliferation of A549 cells in a dose- and time-dependent manner .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) by suppressing mitochondrial function, thereby downregulating the nuclear factor of activated T cells 1 (NFATc1) signaling . It also induces apoptosis and cell cycle arrest in A549 cells through the activation of mitogen-activated protein kinase and the inhibition of epidermal growth factor receptor signal pathway .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. A study has shown that this compound levels were determined in mouse plasma following a single oral administration of 200 mg/kg or intraperitoneal administration of 50 mg/kg this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study has shown that this compound levels were determined in mouse plasma following a single oral administration of 200 mg/kg or intraperitoneal administration of 50 mg/kg this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found that hydroxylation and demethylation are the major metabolic pathways for this compound metabolism in vitro and in vivo, respectively .

Transport and Distribution

This compound is transported and distributed within cells and tissues. A study has shown that this compound levels were determined in rat tissues by a high-performance liquid chromatography–ultraviolet detection (HPLC–UV) method .

Preparation Methods

Synthetic Routes and Reaction Conditions: Myrislignan can be synthesized through the dimerization of monolignols to form a dibenzylbutane skeleton. The synthetic route involves the coupling of two phenylpropanoid units via an 8-O-4’ bond . The reaction conditions typically include the use of catalysts and specific temperature and pressure settings to facilitate the dimerization process.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Myristica fragrans seeds. The extraction process includes solvent extraction, followed by purification using techniques such as ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) . This method ensures the isolation of this compound in its pure form for further applications.

Chemical Reactions Analysis

Types of Reactions: Myrislignan undergoes various chemical reactions, including hydroxylation, demethylation, and oxidation . These reactions are crucial for the metabolism and disposition of this compound in biological systems.

Common Reagents and Conditions:

    Hydroxylation: Typically involves the use of hydroxylating agents under controlled temperature and pH conditions.

    Demethylation: Requires demethylating agents such as boron tribromide or aluminum chloride.

    Oxidation: Involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed: The major products formed from these reactions include hydroxylated and demethylated derivatives of this compound, which exhibit enhanced pharmacological activities .

Comparison with Similar Compounds

Myrislignan is unique compared to other lignans due to its specific 8-O-4’ bond and its distribution in nutmeg. Similar compounds include:

This compound’s distinct structure and diverse pharmacological activities make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-[(1R,2S)-2-(2,6-dimethoxy-4-prop-2-enylphenoxy)-1-hydroxypropyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O6/c1-6-7-14-10-18(25-4)21(19(11-14)26-5)27-13(2)20(23)15-8-9-16(22)17(12-15)24-3/h6,8-13,20,22-23H,1,7H2,2-5H3/t13-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZFTGWWPHYLGI-RBZFPXEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333494
Record name (-)-(1R,2S)-Myrislignan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171485-39-5
Record name (-)-(1R,2S)-Myrislignan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Myrislignan
Reactant of Route 2
Reactant of Route 2
Myrislignan
Reactant of Route 3
Reactant of Route 3
Myrislignan
Reactant of Route 4
Reactant of Route 4
Myrislignan
Reactant of Route 5
Reactant of Route 5
Myrislignan
Reactant of Route 6
Reactant of Route 6
Myrislignan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.